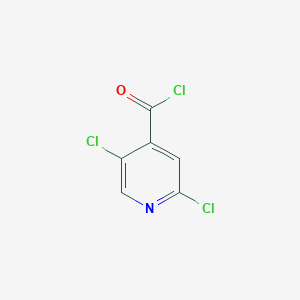

2,5-Dichloropyridine-4-carbonyl chloride

Description

Significance of Pyridine (B92270) Derivatives as Synthetic Intermediates

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. The presence of the nitrogen atom imparts unique electronic properties, rendering the ring electron-deficient and influencing its reactivity. This makes pyridine and its derivatives not just stable scaffolds but also versatile intermediates for a wide range of chemical transformations.

Substituted pyridines are integral components of numerous natural products, including vitamins and alkaloids. Their prevalence is particularly notable in the pharmaceutical industry, where the pyridine ring is a common feature in many FDA-approved drugs. This widespread use stems from the ability of the pyridine nucleus to engage in various biological interactions. Furthermore, in the agrochemical sector, pyridine derivatives are employed in the synthesis of potent herbicides, insecticides, and fungicides. Their utility also extends to materials science, where they serve as building blocks for functional polymers and ligands in catalysis.

Overview of Acyl Chlorides in Electrophilic Functionalization

Acyl chlorides, with the general formula R-COCl, are among the most reactive derivatives of carboxylic acids. Their high reactivity is attributed to the presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—bonded to the same carbon. This electronic arrangement makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This inherent reactivity makes acyl chlorides exceptionally useful reagents for electrophilic functionalization, specifically in acylation reactions. They readily react with alcohols to form esters, with amines to form amides, and with salts of carboxylic acids to form anhydrides. In the context of aromatic chemistry, acyl chlorides are key reactants in Friedel-Crafts acylation, a powerful method for attaching an acyl group to an aromatic ring, thereby forming ketones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, to further activate the acyl chloride and generate a potent acylium ion electrophile.

Contextualization of 2,5-Dichloropyridine-4-carbonyl chloride within Halogenated Pyridine Chemistry

This compound is a specialized reagent that combines the features of a halogenated pyridine with the high reactivity of an acyl chloride. The pyridine ring is substituted with two chlorine atoms at the 2- and 5-positions and an acyl chloride group at the 4-position.

The presence of the two chlorine atoms significantly influences the electronic properties of the pyridine ring. As electron-withdrawing groups, they decrease the electron density of the aromatic system, making it more resistant to electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring toward nucleophilic aromatic substitution, where a nucleophile can replace one of the halogen atoms. The acyl chloride functional group at the C4 position serves as a primary site for reaction, allowing for the facile introduction of the 2,5-dichloro-4-pyridoyl moiety into other molecules through nucleophilic acyl substitution. This dual reactivity makes the compound a valuable and versatile building block for synthesizing highly functionalized pyridine derivatives.

Below are the key physical and chemical properties of the compound:

| Property | Value |

| IUPAC Name | 2,5-dichloroisonicotinoyl chloride |

| CAS Number | 1017590-28-1 |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.45 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥95% |

Scope of Research in Regioselective Transformations of Polyhalogenated Pyridines

The synthesis of specifically substituted pyridines from polyhalogenated precursors presents a significant challenge in organic chemistry, centering on the control of regioselectivity. When a pyridine ring bears multiple identical halogen atoms, directing a reaction to a single, desired position requires sophisticated strategies. acs.org The inherent electronic properties of the pyridine ring, combined with the influence of multiple halogen substituents, can lead to a mixture of products if not carefully controlled.

Current research in this area focuses on developing methods for the site-selective functionalization of these substrates. One major strategy involves palladium-catalyzed cross-coupling reactions, where the regioselectivity is governed by a combination of factors, including the carbon-halogen bond dissociation energy and electronic interactions between the pyridine's orbitals and the palladium catalyst. acs.org Other advanced approaches include directed metalation, where a functional group on the pyridine ring directs a metalating agent (like an organolithium reagent) to a specific adjacent position, and halogen/metal exchange reactions. nih.gov Furthermore, unconventional strategies using dearomatized intermediates, such as heterocyclic phosphonium (B103445) salts or Zincke imines, have been developed to achieve selective halogenation or functionalization at positions that are typically difficult to access, such as C3 or C4. morressier.commountainscholar.org These methods are crucial for unlocking the full potential of polyhalogenated pyridines as precursors to complex, medicinally relevant molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVAQQPGXVFJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2,5 Dichloropyridine 4 Carbonyl Chloride

Retrosynthetic Analysis of the 2,5-Dichloropyridine-4-carbonyl chloride Scaffold

A retrosynthetic approach to this compound logically disconnects the acyl chloride to its corresponding carboxylic acid, 2,5-Dichloropyridine-4-carboxylic acid. This precursor is the central target for the initial synthetic efforts. The analysis then focuses on the formation of the dichlorinated pyridine (B92270) ring with a carboxylic acid group at the 4-position. This can be envisioned through several pathways, including the chlorination of a pre-functionalized pyridine ring or the construction of the pyridine ring with the desired substitution pattern already in place.

Precursor Synthesis Strategies for 2,5-Dichloropyridine-4-carboxylic Acid

The synthesis of the crucial precursor, 2,5-Dichloropyridine-4-carboxylic acid, can be achieved through various strategic routes. These methods often involve either the direct chlorination of pyridine derivatives or more complex multi-step syntheses to ensure the correct placement of the chloro and carboxyl groups.

Direct chlorination of pyridine or its derivatives can be a challenging process due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. However, specific conditions and catalysts can facilitate this transformation. Vapor-phase chlorination at high temperatures is one method that has been employed for the synthesis of chlorinated pyridines. google.com For instance, the chlorination of 2-methylpyridine (B31789) can lead to products like 2-chloro-6-trichloromethyl pyridine (CTC), which can be a precursor for further functionalization. agropages.com Achieving selective chlorination at the 2 and 5 positions often requires careful control of reaction conditions and may involve the use of protecting groups or directing groups to guide the chlorination to the desired carbons.

An alternative strategy involves starting with a pre-existing 2,5-dichloropyridine (B42133) scaffold and then introducing the carboxyl group at the 4-position. This approach circumvents the challenges of selective chlorination. Functionalization at the C4 position of pyridines, which is remote from the nitrogen atom, can be difficult to achieve. nih.govresearchgate.netnih.gov However, methods such as deprotonative metalation using strong bases can create a nucleophilic center at the 4-position, allowing for subsequent carboxylation with an electrophile like carbon dioxide. For example, 2,5-dichloropyridine can be lithiated at the 4-position using butyllithium (B86547) activated with TMEDA. researchgate.net This lithiated intermediate can then react with CO2 to yield the desired 2,5-Dichloropyridine-4-carboxylic acid.

More intricate, multi-step syntheses can provide greater control over the final substitution pattern. One such approach involves the construction of the pyridine ring from acyclic precursors. For example, a condensation reaction between maleic diester and nitromethane (B149229) can be used to form a substituted pentenoic acid ester, which can then undergo hydrogenation and cyclization to form a dihydroxypyridine. google.com This dihydroxypyridine can then be chlorinated to yield 2,5-dichloropyridine. google.com Subsequent functionalization at the 4-position, as described previously, would then lead to the target carboxylic acid. Another documented synthesis involves the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid to yield pyridine-4-carboxylic acid, highlighting the manipulation of chloro-substituted pyridine carboxylic acids. researchgate.net

Acyl Chloride Formation from Carboxylic Acid Precursors

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 2,5-Dichloropyridine-4-carboxylic acid into an acyl chloride. This is a standard transformation in organic chemistry, and several reagents are effective for this purpose.

The conversion of carboxylic acids to acyl chlorides is a crucial step in organic synthesis, as acyl chlorides are highly reactive and versatile intermediates. chemguide.co.uk Several reagents can accomplish this transformation, with thionyl chloride (SOCl2) and phosphorus chlorides being the most common.

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.comlibretexts.orgatlas.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.ukatlas.org The evolution of these gaseous byproducts helps to drive the reaction to completion. doubtnut.com

Phosphorus Chlorides (PCl₃, PCl₅, and POCl₃): Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective reagents for this conversion. libretexts.orgchemguide.co.ukyoutube.com PCl₅ reacts with carboxylic acids to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uklibretexts.orgresearchgate.net PCl₃ reacts in a 3:1 molar ratio with the carboxylic acid to yield the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.ukresearchgate.net Phosphorus oxychloride (POCl₃) can also be used, particularly in industrial settings. youtube.com The choice between these reagents often depends on the specific substrate, desired reaction conditions, and the ease of separation of the product from the byproducts. chemguide.co.ukyoutube.com

| Reagent | Byproducts | Stoichiometry (Acid:Reagent) | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | 1:1 | Gaseous byproducts are easily removed, driving the reaction forward. doubtnut.com | Can be corrosive and requires careful handling. |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | 1:1 | Highly reactive, suitable for less reactive acids. youtube.comjove.com | Produces a liquid byproduct (POCl₃) that may require separation. chemguide.co.uklibretexts.org |

| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | 3:1 | Milder reaction conditions compared to PCl₅. chemguide.co.uk | Produces a solid byproduct (H₃PO₃) that needs to be filtered off. chemguide.co.ukresearchgate.net |

| Phosphorus Oxychloride (POCl₃) | H₃PO₄ (after workup) | Varies | Can be used for large-scale preparations. youtube.com | Often requires higher temperatures and longer reaction times. |

Optimization of Reaction Conditions for High Conversion

The conversion of the carboxylic acid to the acid chloride is a critical step that requires precise control over several parameters to ensure high conversion rates and minimize the formation of impurities.

The presence of moisture is highly detrimental to the synthesis of this compound. Water can react with the chlorinating agents to produce hydrochloric acid, which can interfere with the primary reaction. More significantly, the acid chloride product itself is susceptible to hydrolysis, readily converting back to the starting carboxylic acid. Therefore, maintaining a strictly anhydrous environment is paramount for achieving a high yield. This is typically accomplished by performing the reaction under an inert atmosphere, such as nitrogen or argon, and ensuring that all glassware and solvents are thoroughly dried before use.

Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being common choices. google.com The stoichiometry of the chlorinating agent relative to the 2,5-dichloroisonicotinic acid is a crucial factor in optimizing the reaction. An excess of the chlorinating agent is generally used to drive the reaction to completion. However, a large excess can lead to the formation of undesired byproducts and complicate the purification process. The molar ratio of the substrate to the chlorinating agent is carefully adjusted based on the specific agent used and the reaction scale. For instance, in related preparations, molar ratios of substrate to chlorinating agent can range from 1:5 to 1:15 to ensure complete conversion. google.com

| Chlorinating Agent | Typical Molar Ratio (Substrate:Agent) | Byproducts |

| Thionyl Chloride (SOCl₂) | 1:5 - 1:15 | SO₂, HCl |

| Phosphorus Oxychloride (POCl₃) | 1:5 - 1:15 | H₃PO₄ |

This table is based on general principles and data from related syntheses.

The reaction temperature and pressure are critical parameters that influence the rate of reaction and the selectivity towards the desired product. The chlorination of pyridine derivatives often requires elevated temperatures to proceed at a reasonable rate. google.com For the synthesis of dichloropyridine compounds, reaction temperatures can range from 40°C to 160°C. google.com The optimal temperature is a balance between achieving a high reaction rate and minimizing the thermal decomposition of the starting material and product.

The reaction is typically carried out at atmospheric pressure. However, in some cases, applying a slight positive pressure of an inert gas can help to maintain an anhydrous environment. Conversely, for the removal of volatile byproducts like sulfur dioxide and hydrogen chloride when using thionyl chloride, the reaction might be conducted under a gentle flow of an inert gas or under slight vacuum towards the end of the reaction.

| Parameter | Typical Range | Rationale |

| Temperature | 40°C - 160°C | To ensure a sufficient reaction rate while minimizing thermal decomposition. |

| Pressure | Atmospheric | Standard and convenient for laboratory and industrial scale. |

This table presents typical ranges for related chlorination reactions.

Post-Synthesis Purification and Isolation Techniques

Following the completion of the reaction, the crude this compound must be isolated and purified to remove unreacted starting materials, excess chlorinating agents, and any byproducts.

Vacuum distillation is a highly effective method for purifying liquid acid chlorides. By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at a lower temperature, thereby preventing thermal degradation. For compounds with similar structures, such as 2,6-dichloro-5-fluoronicotinoyl chloride, boiling points have been reported in the range of 70-100°C at a pressure of 1-2 mm Hg. google.com It is anticipated that this compound would have a similar boiling point under reduced pressure. The distillation is typically performed using a short path distillation apparatus to minimize product loss.

If the this compound is a solid at room temperature or if vacuum distillation is not practical, recrystallization from an inert solvent is an alternative purification method. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but not at room temperature, and it should not react with the acid chloride group. Suitable inert solvents include non-polar organic solvents such as hexane, heptane, or toluene. In the synthesis of the related 2,5-dichloropyridine, recrystallization has been successfully carried out using an isopropanol/water mixture or methyl tertiary butyl ether. google.comgoogle.com For the highly reactive acid chloride, anhydrous, non-protic solvents would be necessary to prevent hydrolysis. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Reactivity Profiles and Synthetic Transformations of 2,5 Dichloropyridine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Group

The carbonyl chloride group of 2,5-Dichloropyridine-4-carbonyl chloride is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) ring, which polarizes the carbonyl carbon, making it susceptible to attack by nucleophiles. The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl group and yielding the substituted product.

Amidation Reactions

Amidation of this compound is a common and efficient method for the synthesis of corresponding amides. The reaction proceeds by treating the acid chloride with a primary or secondary amine. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iqhud.ac.uk The choice of solvent can influence the reaction efficiency, with aprotic solvents like dichloromethane (B109758) or dimethylformamide often being employed. hud.ac.uk

This reaction is highly versatile, accommodating a wide range of amines to produce a diverse array of substituted amides. The resulting 2,5-dichloro-N-substituted isonicotinamides are valuable intermediates in medicinal chemistry and materials science.

Table 1: Examples of Amidation Reactions with this compound

| Amine | Product |

| Ammonia | 2,5-dichloroisonicotinamide |

| Benzylamine | N-benzyl-2,5-dichloroisonicotinamide |

| Pyrrolidine | (2,5-dichloropyridin-4-yl)(pyrrolidin-1-yl)methanone |

Esterification Reactions

Esterification of this compound is readily achieved by its reaction with alcohols. This process, similar to amidation, is a nucleophilic acyl substitution where the alcohol acts as the nucleophile. libretexts.org The reaction is often catalyzed by a weak base, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the removal of the HCl byproduct. orgsyn.org

The reaction conditions are generally mild, and a variety of primary and secondary alcohols can be used to synthesize the corresponding esters. These ester products serve as important building blocks in organic synthesis.

Table 2: Examples of Esterification Reactions with this compound

| Alcohol | Product |

| Methanol | Methyl 2,5-dichloroisonicotinate |

| Ethanol | Ethyl 2,5-dichloroisonicotinate |

| Isopropanol | Isopropyl 2,5-dichloroisonicotinate |

Formation of Macrocyclic Compounds

The high reactivity of the carbonyl chloride group in this compound can be exploited in the synthesis of macrocyclic compounds. By reacting it with bifunctional nucleophiles, such as diamines or diols, under high dilution conditions, macrocyclization can be achieved. These conditions favor intramolecular reactions over intermolecular polymerization. The resulting macrocycles, containing the 2,5-dichloropyridine (B42133) moiety, are of interest in supramolecular chemistry and for their potential as host molecules.

Cross-Coupling Reactions Involving the Pyridine Halogen Atoms

The two chlorine atoms on the pyridine ring of this compound offer opportunities for further functionalization through cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are instrumental in modifying dihalogenated heteroarenes. mdpi.comrsc.org In the context of 2,5-dichloropyridine derivatives, these reactions allow for the selective substitution of one or both chlorine atoms.

A significant challenge in the cross-coupling of dihaloheteroarenes is achieving regioselectivity. Research has shown that the choice of ligand coordinated to the palladium catalyst can exert remarkable control over the site of reaction. nih.govnih.govcapes.gov.br For substrates like 2,5-dichloropyridine, conventional palladium catalysts often favor coupling at the C2 position due to electronic effects. However, the development of specialized ligand systems has enabled selective coupling at the less reactive C4 and C5 positions.

For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This control is attributed to the steric bulk of the ligand influencing the orientation of the substrate in the palladium coordination sphere, thereby directing the oxidative addition to a specific C-Cl bond. In some cases, even ligand-free conditions have been found to promote unusual C5-selectivity in the cross-coupling of 2,5-dichloropyridine. nih.gov This ligand-controlled regioselectivity is a powerful strategy for accessing specific isomers of substituted pyridines that would be difficult to synthesize through other means. nih.govacs.org

Table 3: Ligand Effects on Regioselectivity in Palladium-Catalyzed Cross-Coupling

| Ligand System | Preferred Coupling Position |

| Conventional Pd/phosphine | C2 (in related dichloropyridines) |

| Sterically hindered NHC | C4 (in 2,4-dichloropyridines) nih.gov |

| Ligand-free (Jeffery conditions) | C5 (in 2,5-dichloropyridine) nih.gov |

Ligand-Free Conditions and Enhanced Selectivity

In the realm of palladium-catalyzed cross-coupling reactions, the use of ligands is typically crucial for stabilizing the metal center and modulating its reactivity and selectivity. However, recent studies have explored ligand-free conditions, which can offer advantages in terms of cost, ease of product purification, and sometimes, unique reactivity profiles. For substrates like 2,5-dichloropyridine, which serves as the parent scaffold for this compound, ligand-free systems have demonstrated unprecedented regioselectivity.

Conventionally, in cross-couplings of dihalogenated N-heteroarenes, the halide positioned adjacent to the nitrogen atom (the C2 position) is more reactive due to inductive effects. nih.gov However, under specific ligand-free "Jeffery" conditions, a remarkable reversal of this selectivity is observed. Research has shown that 2,5-dichloropyridine can undergo preferential coupling at the C5 position, affording C5-substituted products. nih.gov This outcome is atypical, as nearly all previously documented cross-couplings of this substrate occur via cleavage of the C2-Cl bond. nih.gov

While the yields under these ligand-free conditions can be modest and the generality is still under investigation, the enhanced C5-selectivity represents a significant finding. nih.gov Preliminary evidence suggests that this unusual selectivity may arise from the involvement of multinuclear palladium species or palladium nanoparticles, which are thought to be formed under these conditions. nih.gov This contrasts with ligand-controlled systems where mononuclear palladium complexes are the active catalysts. The mechanistic origin of this unique selectivity is an active area of research. nih.gov

Comparison of Selectivity in Cross-Coupling of 2,5-Dichloropyridine

| Condition | Primary Site of Reaction | Postulated Catalytic Species | Reference |

|---|---|---|---|

| Conventional (Ligand-Controlled) | C2 | Mononuclear Pd Complexes | nih.gov |

| Ligand-Free ("Jeffery" Conditions) | C5 | Multinuclear Pd Species / Nanoparticles | nih.gov |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.gov This reaction is widely used for functionalizing heteroaromatic systems, including dichloropyridines. researchgate.netnih.gov For a substrate like this compound, the application of Suzuki-Miyaura coupling requires careful consideration of the reactivity of its three electrophilic sites: the C2-Cl bond, the C5-Cl bond, and the highly reactive acyl chloride.

The acyl chloride group is generally incompatible with the basic and nucleophilic conditions of a typical Suzuki-Miyaura reaction and would likely undergo hydrolysis or side reactions. mdpi.com Therefore, a synthetic strategy would typically involve either converting the acyl chloride to a more robust functional group (e.g., an ester or amide) prior to coupling or performing the coupling on the 2,5-dichloropyridine core first, followed by a subsequent carbonylation step to install the desired functionality at the C4 position.

The regioselectivity of the Suzuki coupling on the 2,5-dichloropyridine ring can be controlled by the choice of catalyst, ligand, and reaction conditions. nih.govrsc.org While conventional conditions often favor reaction at the more activated C2 position, specialized ligand-free conditions can direct the coupling to the C5 position. nih.gov This tunable selectivity allows for the stepwise and controlled introduction of different aryl, heteroaryl, or vinyl groups, making it a powerful tool for building molecular complexity. nih.gov

Illustrative Suzuki-Miyaura Coupling Conditions for Dichloropyridines

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Selectivity/Outcome | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Exhaustive dialkylation | nih.gov |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Diarylation | researchgate.net |

| 3,5-Dichloropyridazine | Arylboronic acids | Pd(OAc)₂ / dppf | K₃PO₄ | Selective coupling at C3 | nih.govrsc.org |

| 3,5-Dichloropyridazine | Arylboronic acids | Pd(OAc)₂ / Qphos | K₃PO₄ | Selective coupling at C5 | rsc.org |

*While not a pyridine, dichloropyridazine serves as a close analogue demonstrating ligand-dependent selectivity.

Negishi and Grignard Cross-Couplings

Negishi and Grignard cross-couplings utilize highly reactive organozinc and organomagnesium reagents, respectively, to form C-C bonds. chem-station.comnih.gov These reactions are known for their high reactivity, which can be both an advantage and a challenge. chem-station.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. chem-station.comorganic-chemistry.org It is known for its high functional group tolerance compared to Grignard-based couplings. chem-station.com For a substrate like this compound, a selective Negishi coupling at one of the C-Cl bonds would be challenging without prior modification of the acyl chloride. The organozinc reagent could potentially react with the carbonyl group. However, if the acyl chloride were converted to an ester, selective coupling at C2 or C5 could be envisioned, followed by hydrolysis and conversion back to the acyl chloride.

Grignard Coupling: Grignard reagents are powerful nucleophiles and strong bases. When reacting with this compound, the primary and most rapid reaction would undoubtedly be the nucleophilic attack on the highly electrophilic carbonyl carbon of the acyl chloride group to form a tertiary alcohol (after a double addition) or a ketone (if a controlled, low-temperature addition with a less reactive Grignard reagent were possible). acgpubs.org Achieving a selective cross-coupling at the C2 or C5 positions in the presence of the unprotected acyl chloride is synthetically unfeasible. Any strategy employing a Grignard cross-coupling for C-C bond formation on the pyridine ring would necessitate the protection or modification of the carbonyl function beforehand. Iron-catalyzed protocols have been developed that facilitate the coupling of Grignard reagents with less reactive aryl chlorides, which could be applicable to a protected derivative. nih.govacgpubs.org

Mechanistic Aspects of Regioselective Cross-Couplings

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles like 2,5-dichloropyridine is dictated by a delicate balance of electronic and steric factors, as well as the specific mechanism of the catalytic cycle. rsc.org

The standard mechanism for palladium-catalyzed cross-couplings (e.g., Suzuki, Negishi) involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is often the rate-determining and selectivity-determining step.

Conventional Selectivity (C2-Position): In 2,5-dichloropyridine, the C2 position is electronically activated toward oxidative addition. The adjacent electron-withdrawing nitrogen atom lowers the electron density at C2, making the C2-Cl bond more polarized and susceptible to attack by the electron-rich Pd(0) catalyst. This leads to the preferential formation of the C2-coupled product under many standard, ligand-mediated conditions. nih.gov The presence of a 4-carbonyl chloride group, being a strong electron-withdrawing group, would further decrease the electron density of the entire ring, potentially enhancing the reactivity of both C-Cl bonds, but the inherent electronic preference for the C2 position would likely remain.

Unconventional Selectivity (C5-Position): The observation of C5-selectivity under ligand-free conditions points to a deviation from the standard mononuclear catalytic cycle. nih.gov The proposed mechanism involves the formation of palladium nanoparticles or multinuclear clusters. nih.gov These catalytic species may operate through different pathways where the electronic activation by the ring nitrogen is less dominant. It is hypothesized that steric factors or the mode of substrate adsorption onto the surface of a nanoparticle catalyst could favor the approach to the less-hindered C5 position, leading to the observed reversal in regioselectivity. The precise mechanistic details for this atypical selectivity are still a subject of ongoing investigation. nih.gov

Applications in the Synthesis of Complex Heterocyclic Systems

Construction of Pyridine-Fused Quinazolines via Friedel-Crafts Acylation

The acyl chloride functionality of this compound makes it an excellent reagent for Friedel-Crafts acylation and related reactions to construct more complex heterocyclic frameworks. One such application is in the synthesis of pyridine-fused quinazolines. This transformation would typically proceed through a multi-step sequence initiated by the acylation of an appropriate aromatic amine.

The proposed pathway begins with the reaction of this compound with a substituted aniline (B41778). This initial step is a nucleophilic acyl substitution, forming an N-aroyl-aniline (an amide). This intermediate contains both the pyridine and the substituted benzene (B151609) ring, poised for cyclization. The subsequent step involves an acid-catalyzed intramolecular electrophilic aromatic substitution, where the amide carbonyl is activated and the electron-rich aniline ring attacks the carbonyl carbon to close the ring. This cyclization, followed by dehydration, yields the fused heterocyclic system of a pyrido[4,3-g]quinazoline or a related isomer, depending on the substitution pattern of the aniline precursor. This method provides a modular route to complex, nitrogen-rich polycyclic aromatic systems. nih.gov

Proposed Synthetic Steps for Pyridine-Fused Quinazolines

| Step | Reaction Type | Description | Key Reagents |

|---|---|---|---|

| 1 | N-Acylation | Reaction of the acyl chloride with an aniline derivative to form an amide intermediate. | Substituted Aniline, Base (e.g., Pyridine) |

| 2 | Intramolecular Cyclization | Acid-catalyzed ring closure onto the aromatic ring of the aniline moiety. | Strong Acid (e.g., PPA, H₂SO₄) |

| 3 | Dehydration/Aromatization | Elimination of water to form the fully aromatic pyridine-fused quinazoline (B50416) core. | Heat |

Preparation of Pyridine-Based Ligands for Metal Complexes

The versatile reactivity of this compound allows it to serve as a valuable building block for the synthesis of custom-designed ligands for metal complexes. The acyl chloride group is a key handle for introducing other coordinating atoms via the formation of stable amide, ester, or ketone linkages.

A common strategy involves reacting the acyl chloride with a bifunctional nucleophile. For instance, reaction with an amino-alcohol (e.g., 2-aminoethanol) or an aminopyridine (e.g., 2-aminopyridine) would readily form an amide bond. The resulting molecule would incorporate the original dichloropyridine ring along with a new donor group (an alcohol or a second pyridine ring), creating a potential bidentate or tridentate ligand.

The two chloro-substituents at the C2 and C5 positions remain on the ligand backbone. These halogen atoms can be retained to fine-tune the electronic properties of the pyridine ring through their inductive electron-withdrawing effects, which in turn influences the coordination properties of the nitrogen atom and the stability of the resulting metal complex. Alternatively, these chloro groups can be replaced in subsequent nucleophilic aromatic substitution or cross-coupling reactions to attach additional coordinating arms or to immobilize the ligand onto a solid support. This modular approach allows for the systematic design of ligands with tailored steric and electronic profiles for applications in catalysis, materials science, and bioinorganic chemistry.

Role as a Bridging Ligand in Catalytic Complexes with Transition Metals

Derivatives of this compound, particularly amides and carboxylates, possess multiple coordination sites (the pyridine nitrogen and the carbonyl oxygen or amide nitrogen), allowing them to act as chelating or bridging ligands in transition metal complexes. researchgate.netarchive.org A bridging ligand is one that connects two or more metal centers, a crucial feature in the construction of polynuclear complexes and in certain catalytic mechanisms. The geometry of ligands derived from this molecule, with coordination sites on the pyridine ring and the 4-position substituent, makes them potential candidates for forming stable dimeric or polymeric metal complexes. researchgate.net

Palladium-Catalyzed Decarboxylative Cross-Coupling Processes

Palladium-catalyzed decarboxylative cross-coupling has become a powerful tool for forming carbon-carbon bonds, using carboxylic acids as readily available, stable alternatives to organometallic reagents. wikipedia.orgacs.org The general mechanism involves the in-situ generation of an organometallic nucleophile through metal-mediated decarboxylation, which then participates in a cross-coupling cycle. nih.govrsc.org

A common pathway, often involving a dual Cu/Pd catalyst system, proceeds as follows:

Decarboxylative Cupration: A copper salt mediates the decarboxylation of the pyridine carboxylic acid (formed from the hydrolysis of the carbonyl chloride) to generate an aryl-copper species.

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an aryl halide.

Transmetallation: The aryl group from the copper species is transferred to the Pd(II) center.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the biaryl product and regenerating the Pd(0) catalyst. wikipedia.org

Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. biointerfaceresearch.com Ligands derived from this compound could be employed in such systems, where the pyridine nitrogen could coordinate to the palladium center, influencing the efficiency and selectivity of the catalytic cycle. wikipedia.orgnih.gov

Influence of Solvent Polarity and Metal/Ligand Ratios on Catalytic Efficiency

The efficiency of palladium-catalyzed reactions is highly dependent on reaction conditions, with solvent polarity and metal-to-ligand ratios being critical parameters. researchgate.netrsc.orgresearchgate.net

Solvent Polarity: The choice of solvent can dramatically influence reaction rates and even selectivity. rsc.orgwhiterose.ac.uk Polar aprotic solvents like DMF or DMSO are often used because they can dissolve the various components and stabilize polar intermediates and transition states that form during the catalytic cycle, particularly in steps like oxidative addition. researchgate.netresearchgate.net In some Suzuki couplings, switching from nonpolar to polar solvents has been shown to change the selectivity of the reaction with substrates bearing multiple reactive sites. nih.gov

Influence of Solvents on Palladium-Catalyzed Cross-Coupling

| Solvent Type | Typical Examples | General Effect on Catalysis |

|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Often accelerate reactions by stabilizing polar/ionic transition states. researchgate.net |

| Nonpolar Aprotic | Toluene, Dioxane, THF | Can favor different reaction pathways or selectivities compared to polar solvents. nih.gov |

Metal/Ligand Ratio: The ratio of the palladium precursor to the ancillary ligand is a crucial factor that must be optimized. rsc.org An insufficient amount of ligand can lead to catalyst decomposition and the formation of inactive palladium black. whiterose.ac.uk Conversely, an excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is unable to participate in key steps like oxidative addition. rsc.org In dual-ligand systems, the relative concentrations of each ligand can fine-tune the catalyst's activity to achieve milder reaction conditions. researchgate.net

Comparative Reactivity with Structural Analogues

The reactivity of this compound is heavily influenced by the specific placement of the chlorine atoms on the pyridine ring. A comparison with its positional isomers highlights the interplay of steric and electronic effects.

Impact of Steric Hindrance on Synthetic Utility

For an isomer like 2,6-Dichloropyridine-4-carbonyl chloride, the two chlorine atoms flanking the nitrogen would create a significantly different steric and electronic environment compared to the 2,5-dichloro isomer. In contrast, an isomer such as 3,5-Dichloropyridine-4-carbonyl chloride would have chlorine atoms adjacent to the carbonyl chloride group. This direct steric buttressing would likely hinder the approach of bulky nucleophiles to the carbonyl carbon, potentially reducing reaction rates compared to the 2,5-dichloro isomer where the carbonyl group is less sterically encumbered by adjacent substituents. nih.govnih.gov

Electronic Effects on Reaction Pathways

The electronic effects of the substituents are paramount in determining the reactivity of the carbonyl chloride group. libretexts.org

Inductive Effect: Both chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). nih.gov

Heteroatom Effect: The nitrogen atom in the pyridine ring is also electronegative and withdraws electron density from the ring carbons.

These combined electron-withdrawing effects make the pyridine ring highly electron-deficient. This, in turn, significantly increases the electrophilicity of the carbonyl carbon at the 4-position, making it exceptionally susceptible to nucleophilic attack. libretexts.org Compared to a non-halogenated analogue like pyridine-4-carbonyl chloride, the 2,5-dichloro derivative is expected to be substantially more reactive. The electron density on the pyridine nitrogen is also reduced, which affects its basicity and coordination properties as a ligand. acs.orgnih.gov

Comparison of Electronic Properties of Dichloropyridine Isomers

| Isomer | Position of Cl Atoms | Key Electronic Features | Expected Reactivity of C4-COCl |

|---|---|---|---|

| 2,5-Dichloro | Ortho, Meta (to COCl) | Strong inductive withdrawal from both Cl atoms and ring N. researchgate.net | Very High |

| 3,5-Dichloro | Ortho, Ortho (to COCl) | Symmetrical and very strong inductive withdrawal directly adjacent to the reaction center. | Highest |

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental or computational characterization for the specific compound This compound is not available in publicly accessible records. The requested advanced spectroscopic and computational analysis, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Normal Coordinate Analysis, Electronic Spectroscopy (UV-Vis), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography, requires specific data that has not been published or is not indexed in searchable databases.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. Constructing the article would necessitate speculating on data based on similar compounds, which would violate the core instruction to focus solely on "this compound" and maintain scientific accuracy.

Advanced Spectroscopic and Computational Characterization of 2,5 Dichloropyridine 4 Carbonyl Chloride and Its Derivatives

Quantum Chemical and Computational Studies

Quantum chemical and computational studies provide profound insights into the molecular structure, electronic properties, and reactivity of 2,5-Dichloropyridine-4-carbonyl chloride. These theoretical methods complement experimental data, offering a detailed understanding at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. scispace.comphyschemres.org This process systematically alters the geometry to find the configuration with the minimum energy, thus predicting key structural parameters. physchemres.org

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These theoretical parameters can be compared with experimental data, if available, to validate the computational model. For instance, the calculated bond lengths for the pyridine (B92270) ring and the carbonyl group are expected to be in good agreement with values for similar chlorinated and carbonyl-containing heterocyclic compounds. nih.gov

Interactive Table: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

| Bond Length | C=O | ~1.19 Å |

| Bond Length | C-Cl (carbonyl) | ~1.79 Å |

| Bond Length | C-Cl (ring at C2) | ~1.74 Å |

| Bond Length | C-Cl (ring at C5) | ~1.74 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |

| Bond Length | C-N (ring) | ~1.33 - 1.34 Å |

| Bond Angle | Cl-C-O | ~120.5° |

| Bond Angle | C-C-Cl (carbonyl) | ~111.0° |

| Dihedral Angle | C5-C4-C(O)-Cl | ~179.9° (near planar) |

Note: These values are representative and based on DFT calculations for analogous molecular structures. Actual values may vary depending on the specific level of theory and basis set used.

Once the geometry is optimized, DFT calculations can be used to map the electron density distribution across the molecule. This analysis is crucial for identifying regions that are electron-rich or electron-deficient, which in turn predicts the molecule's reactive behavior. Areas with high electron density are susceptible to attack by electrophiles, while areas with low electron density are prone to attack by nucleophiles. For this compound, the electronegative oxygen and chlorine atoms are expected to create a significant polarization of charge, influencing the molecule's reactivity.

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, the calculated wavenumbers are typically multiplied by a scaling factor. nih.gov

The analysis involves correlating the calculated vibrational modes with the experimentally observed peaks. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or torsion of bonds. This detailed assignment helps in the definitive interpretation of the experimental FT-IR and FT-Raman spectra. For this compound, characteristic vibrational modes include the C=O stretching of the carbonyl chloride group, C-Cl stretching, and various pyridine ring stretching and bending modes. nih.gov

Interactive Table: Theoretical and Experimental Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | ~1775 | ~1770 | Carbonyl stretching |

| ν(C-C) | ~1560 | ~1555 | Pyridine ring stretching |

| ν(C-N) | ~1450 | ~1445 | Pyridine ring stretching |

| β(C-H) | ~1210 | ~1205 | In-plane C-H bending |

| ν(C-COCl) | ~1050 | ~1045 | C-C stretch (ring-carbonyl) |

| ν(C-Cl) | ~780 | ~775 | C-Cl stretching (ring) |

| ν(C-Cl) | ~700 | ~695 | C-Cl stretching (carbonyl) |

Note: The presented data is illustrative. The theoretical values are scaled to provide a better correlation with potential experimental results.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique can be applied to understand how the solvent environment influences the behavior and reactivity of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), MD can provide insights into solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions. acs.org

These simulations can reveal how the solvent affects the conformational flexibility of the molecule and the accessibility of its reactive sites. For example, a polar solvent might stabilize charged intermediates in a reaction, thereby increasing the reaction rate. MD simulations can track the trajectory of each atom, providing a dynamic picture of how the solvent shell around the carbonyl chloride group or the pyridine ring might facilitate or hinder a nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. scispace.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com

For this compound, the LUMO is expected to be localized primarily on the carbonyl carbon and the pyridine ring, indicating these are the primary sites for nucleophilic attack. The HOMO is likely distributed over the pyridine ring and the chlorine atoms.

Interactive Table: FMO Parameters for this compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | -7.50 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.40 | E(LUMO) - E(HOMO); indicates chemical stability |

Note: These energy values are hypothetical, based on typical values for similar halogenated heterocyclic compounds, and serve to illustrate the concept.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. libretexts.org It is calculated from the total electron density and is invaluable for predicting how molecules will interact. mdpi.com The MEP map is color-coded to identify different electrostatic potential regions. avogadro.cc

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are preferential sites for electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. youtube.com

For this compound, the MEP map would likely show a strong negative potential (red) around the highly electronegative carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. A significant positive potential (blue) would be expected on the carbonyl carbon, confirming it as the principal electrophilic site for nucleophilic attack. The hydrogen atoms on the pyridine ring would also exhibit positive potential. This visual representation provides an intuitive understanding of the molecule's reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures. It allows for the investigation of intramolecular interactions by analyzing the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key indicator of the strength of intramolecular charge transfer (ICT) and its contribution to molecular stability.

For a molecule like this compound, the pyridine ring and the chlorine and carbonyl chloride substituents create a complex electronic environment. The nitrogen atom and chlorine atoms possess lone pairs of electrons (n) that can act as donor orbitals. The π-system of the pyridine ring can also participate in electron delocalization. The carbonyl group is a strong electron-withdrawing group, creating antibonding orbitals (π* and σ*) that can act as acceptor orbitals.

A hypothetical NBO analysis for this compound, based on findings for other substituted pyridines, would likely reveal significant stabilization energies for the following types of interactions:

n(N) → π(C=O):* Delocalization of a nitrogen lone pair into the antibonding π-orbital of the carbonyl group.

n(Cl) → σ(C-C):* Delocalization of a chlorine lone pair into an adjacent antibonding σ-orbital of the pyridine ring.

π(Pyridine) → π(C=O):* Delocalization of electron density from the π-system of the pyridine ring into the antibonding π-orbital of the carbonyl group.

These interactions lead to a redistribution of electron density within the molecule, creating a dipole moment and influencing its reactivity and spectroscopic properties.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | π(C4-C9) | ~25-35 | Lone Pair to Antibonding Pi |

| n(Cl5) | σ(C4-C5) | ~2-5 | Lone Pair to Antibonding Sigma |

| n(Cl2) | σ(C1-C2) | ~2-5 | Lone Pair to Antibonding Sigma |

| π(C1-C2) | π(C3-C4) | ~15-25 | Pi Bond to Antibonding Pi |

| π(C3-C4) | π*(C=O) | ~10-20 | Pi Bond to Antibonding Pi |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited state properties of molecules. nih.gov It can predict vertical excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the nature of the excited states (e.g., π→π, n→π, or charge transfer).

For this compound, TD-DFT calculations would provide insights into its UV-Vis absorption spectrum. The presence of the pyridine ring, chlorine atoms, and the carbonyl chloride group would lead to a variety of possible electronic transitions. The lowest energy transitions are likely to be of n→π* character, involving the promotion of an electron from a non-bonding orbital (lone pair) on the nitrogen or chlorine atoms to an antibonding π-orbital of the pyridine ring or carbonyl group. Higher energy transitions would likely be of π→π character, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the aromatic system.

The electron-withdrawing nature of the carbonyl chloride group and the chlorine atoms is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which would likely result in a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine.

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | ~3.8 - 4.2 | ~0.01 - 0.05 | n(N) → π |

| S2 | ~4.5 - 5.0 | ~0.1 - 0.3 | π → π |

| S3 | ~5.2 - 5.6 | ~0.05 - 0.1 | n(Cl) → π |

| S4 | ~5.8 - 6.2 | ~0.4 - 0.7 | π → π |

Investigation of Non-Covalent Interactions in this compound Systems

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, halogen bonding and hydrogen bonding are expected to be the most significant non-covalent interactions.

Halogen Bonding Interactions with Electron Donors

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (an electron donor). The chlorine atoms in this compound can participate in halogen bonding, particularly the chlorine atom at the 2-position, which is activated by the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl chloride group.

In the presence of electron donors, such as the oxygen atom of a carbonyl group or a nitrogen atom of another molecule, this compound can form halogen bonds. The strength of these interactions depends on the polarizability of the halogen atom and the nature of the electron donor.

Studies on co-crystals of halogenated N-(pyridin-2-yl)isonicotinamides with dicarboxylic acids have shown that halogen atoms on the pyridine ring can form halogen bonds with the carbonyl oxygen of the carboxylic acid. mdpi.com For example, in the co-crystal of N-(5-chloro-pyridin-2-yl)-isonicotinamide with adipic acid, a C-Cl···O halogen bond is observed.

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| C-Cl···O | 3.15 | 165.4 |

Competition between Halogen and Hydrogen Bonding in Supramolecular Assemblies

In systems where both halogen and hydrogen bond donors and acceptors are present, there can be competition between these two types of non-covalent interactions in directing the formation of supramolecular assemblies. The outcome of this competition depends on the relative strengths of the potential halogen and hydrogen bonds.

In the context of this compound derivatives, such as the corresponding amide, both halogen bonding (via the chlorine atoms) and hydrogen bonding (via the amide N-H group) can occur. The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors.

Research on co-crystals of halogenated N-(pyridin-2-yl)isonicotinamides with dicarboxylic acids provides valuable insights into this competition. mdpi.com In many cases, a robust hydrogen-bonding synthon between the carboxylic acid and the pyridine nitrogen is formed. However, in some instances, particularly with iodo-substituted pyridines, halogen bonding can compete with and even disrupt the expected hydrogen-bonding patterns. For chloro-substituted pyridines, hydrogen bonding is generally the dominant interaction in directing the primary supramolecular assembly. mdpi.com

The analysis of halopyridinium salts also reveals this competition, where the strength of the C–X···A− (halogen bond) versus the N–H···A− (hydrogen bond) varies depending on the halogen and the counter-ion. Generally, hydrogen bonds are found to be stronger than the corresponding halogen bonds.

| Compound | Hydrogen Bond (N-H···O) | Hydrogen Bond (O-H···N) | Halogen Bond (C-X···O) |

|---|---|---|---|

| 4Pyr-Cl:AA | 2.91 | 2.65 | - |

| 4Pyr-Br:AA | 2.93 | 2.66 | - |

| 4Pyr-I:AA | 2.95 | - | 2.98 (I···N) |

Note: "4Pyr-X:AA" refers to the co-crystal of N-(pyridin-2-yl)isonicotinamide substituted with halogen X and adipic acid. A dash (-) indicates the absence of that specific interaction as a primary structure-directing synthon.Advanced Research Directions and Future Prospects in 2,5 Dichloropyridine 4 Carbonyl Chloride Chemistry

Development of Sustainable Synthetic Routes and Methodologies

The pursuit of green and sustainable chemistry has driven research into more environmentally benign and efficient methods for synthesizing polychlorinated pyridines. Traditional routes often involve harsh conditions, hazardous reagents like chlorine gas, and can suffer from poor regioselectivity, leading to isomeric mixtures that are difficult to separate. google.com

A promising sustainable approach for the synthesis of the 2,5-dichloropyridine (B42133) core structure starts from maleic diester and nitromethane (B149229). google.com This method proceeds through a condensation reaction, followed by hydrogenation cyclization to form 2,5-dihydroxypyridine, which is then chlorinated. google.com This route offers several advantages:

Reduced Waste: The process is designed to be high-yielding with high selectivity, minimizing the generation of byproducts and wastewater. google.com

Safer Reagents: It avoids the use of highly toxic materials common in older chlorination methods. google.comgoogle.com

Cost-Effectiveness: The starting materials are inexpensive and readily available. google.com

Future research in this area will likely focus on further optimizing these greener pathways, potentially by employing catalytic systems that reduce the number of steps and improve atom economy.

Exploration of Novel Catalytic Systems Utilizing Dichloropyridine Moieties

The dichloropyridine framework is a key component in various catalytic processes, particularly in cross-coupling reactions. The distinct reactivity of the chlorine atoms at the C2 and C5 positions allows for sequential, site-selective functionalization. Palladium-catalyzed reactions are commonly used to form new carbon-carbon and carbon-heteroatom bonds with dichloropyridine substrates. nih.govsigmaaldrich.com

Recent advancements include the development of novel copper-based catalytic systems for C-N bond formation, which offer a more cost-effective and less toxic alternative to palladium. acs.org These systems have been successfully used for the amination of dibromopyridines under relatively mild, microwave-assisted conditions. acs.org The principles from these studies can be extended to 2,5-dichloropyridine derivatives.

Future exploration will likely involve:

Encapsulated Catalysts: Designing systems, such as encapsulating copper nanoparticles in porous materials, could enhance catalytic activity and stability, preventing particle aggregation and improving reaction efficiency. sciencedaily.com

Photocatalysis: Utilizing light-driven reactions to activate the C-Cl bonds under mild conditions, offering a green alternative to traditional thermal methods.

Rational Design of Ligands Based on 2,5-Dichloropyridine-4-carbonyl chloride for Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The this compound scaffold is an attractive starting point for novel ligand design. The reactive carbonyl chloride group serves as a convenient handle to attach various chiral auxiliaries, while the dichloropyridine core provides a rigid backbone that can influence the steric and electronic environment of a coordinated metal center.

Pyridine-based ligands, such as the Pyridine-oxazoline (PyOX) class, are well-established in metal-catalyzed asymmetric transformations. rsc.org By modifying the this compound molecule, new classes of ligands can be envisioned. For instance, reaction of the acyl chloride with a chiral amino alcohol could yield a bidentate ligand whose properties are tuned by the electronic effects of the two chlorine substituents. These substituents can withdraw electron density, affecting the Lewis acidity of the coordinated metal and, consequently, the catalytic activity and selectivity.

Future work will focus on synthesizing libraries of such ligands and screening them in various asymmetric reactions, such as hydrogenations, hydroarylations, and cycloadditions, to identify catalysts with high enantioselectivity. rsc.orgresearchgate.net

Deepening Understanding of Regioselectivity in Polyhalogenated Heteroaromatic Systems

A significant challenge and opportunity in the chemistry of polyhalogenated heterocycles like 2,5-dichloropyridine is controlling the regioselectivity of substitution reactions. Conventionally, halides adjacent to the ring nitrogen (the C2 position) are more reactive in palladium-catalyzed cross-couplings. nih.govresearchgate.net However, recent research has demonstrated that this selectivity can be reversed.

The choice of catalyst and ligand plays a crucial role in determining the reaction site. For example, using very sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst can override the inherent reactivity, favoring cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.govresearchgate.net Computational studies have revealed that regioselectivity is governed by a combination of factors, including the carbon-halogen bond dissociation energy (BDE) and the interaction between the palladium catalyst's HOMO and the heterocycle's LUMO. acs.org In some cases, the distortion energy required to achieve the transition-state geometry is the determining factor, while in others, orbital interactions dominate. acs.org

| Factor | Influence on Selectivity | Example/Observation | Reference |

|---|---|---|---|

| Inherent Reactivity | Halide at C2 (α to nitrogen) is typically more reactive due to electronic effects. | Classical cross-coupling conditions often lead to substitution at the position adjacent to the nitrogen. | nih.govresearchgate.net |

| Ligand Steric Hindrance | Bulky ligands (e.g., IPr, an NHC ligand) can block the more accessible C2 position, forcing the reaction to occur at a more remote position like C4 or C5. | Pd/IPr catalytic system promotes C4-selective coupling of 2,4-dichloropyridines. | nih.govresearchgate.net |

| Bond Dissociation Energy (BDE) | The weaker C-X bond is generally easier to break via oxidative addition. The α-aza group facilitates C-X bond cleavage. | Often, but not always, correlates with observed selectivity. In some cases, selectivity is opposite to what BDE predicts. | acs.org |

| Orbital Interactions | The interaction between the heterocycle's LUMO and the PdL₂ catalyst's HOMO can determine the site of oxidative addition. | This factor can override BDE predictions, explaining unconventional selectivity in substrates like 2,3-dibromofuran. | acs.org |

Future research will continue to unravel these complex relationships, allowing for precise, catalyst-controlled functionalization of any desired position on a polyhalogenated pyridine (B92270) ring.

Computational Prediction and Validation of Unexplored Reactivity Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. scholarsresearchlibrary.comresearchgate.net For a molecule like this compound, DFT can provide deep insights into its structural, electronic, and vibrational properties.

Key computational predictions include:

Frontier Molecular Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity. A smaller gap suggests higher reactivity. scholarsresearchlibrary.comresearchgate.net

Molecular Electrostatic Potential (MESP): MESP maps reveal the electron density distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. mdpi.com For this molecule, the nitrogen atom and the carbonyl oxygen would be nucleophilic sites, while the carbonyl carbon and the carbon atoms attached to chlorine would be electrophilic sites.

Reaction Mechanism Modeling: DFT can be used to model entire reaction pathways, calculating the energies of intermediates and transition states to predict the most favorable mechanism, such as whether the hydrolysis of the acid chloride proceeds via a concerted SN2 or a stepwise pathway. rsc.orgresearchgate.net

| Computational Metric | Prediction for 2,3-Dichloropyridine | Implication for Reactivity | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 5.75 eV | A relatively small gap suggests a chemically reactive nature. | scholarsresearchlibrary.comresearchgate.net |

| Dipole Moment | 4.36 Debye | A high dipole moment indicates significant charge separation, influencing solubility and intermolecular interactions. | researchgate.net |

| MESP Analysis | Reveals electron-rich and electron-poor regions across the molecule. | Predicts sites for nucleophilic and electrophilic attack, guiding synthetic strategy. | mdpi.com |

Future work will involve using these predictive models to design novel reactions and validate unexplored reactivity pathways experimentally, accelerating the discovery of new applications for this versatile building block.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and straightforward scalability. acs.org The synthesis of pyridine derivatives has been successfully adapted to continuous flow reactors, including multi-step syntheses of complex targets. beilstein-journals.orguc.pt

The synthesis and subsequent functionalization of this compound are well-suited for flow chemistry platforms. For instance, hazardous chlorination steps can be performed more safely in a flow reactor, which minimizes the volume of dangerous reagents at any given time. Subsequent reactions, such as nucleophilic substitution at the carbonyl chloride or cross-coupling at the C-Cl positions, can be integrated into a sequential flow process. uc.ptchemistryviews.orgresearchgate.net This allows for the rapid production of a library of derivatives for screening purposes without the need for isolating intermediates. acs.org

The future of complex molecule synthesis lies in automated platforms that integrate flow reactors with in-line purification and analysis. rsc.orguc.pt Adapting the chemistry of this compound to such systems will be crucial for its industrial application and for accelerating drug discovery programs that rely on this scaffold.

Structure-Reactivity Relationship Investigations in Dichloropyridine Building Blocks

Understanding the relationship between the structure of dichloropyridine derivatives and their chemical reactivity or biological activity is fundamental to their application. The position of the chlorine atoms and the nature of other substituents profoundly influence the molecule's properties.

For example, in a study of P2X(7) receptor antagonists, the presence of 3,5-disubstituted chlorides on the pyridine skeleton was found to be critical for antagonistic activity. nih.gov This highlights how the specific substitution pattern dictates the molecule's ability to interact with a biological target.

In terms of chemical reactivity, the two chlorine atoms in this compound have distinct electronic environments. The C2-Cl bond is influenced by the adjacent electron-withdrawing nitrogen atom, while the C5-Cl bond is in a more "benzene-like" environment. This difference is the basis for achieving regioselective functionalization. The acyl chloride at the C4 position further activates the ring towards certain transformations and provides a primary site for derivatization.

Future research will systematically modify the structure of this building block—for instance, by replacing one of the chlorine atoms with another group—and quantitatively assess how these changes affect reactivity in a range of transformations. These studies will build a comprehensive library of structure-reactivity relationships, enabling the rational design of new synthetic strategies and functional molecules.

Exploration of Underexplored Chemical Space Utilizing Derived Intermediates

The pursuit of novel molecular architectures with unique biological activities and material properties is a cornerstone of modern chemical research. A key strategy in this endeavor is the exploration of "underexplored chemical space"—regions of the vast universe of possible chemical structures that have not yet been synthesized or investigated. nih.gov Highly functionalized heterocyclic compounds serve as ideal starting points for such explorations, and this compound has emerged as a particularly valuable scaffold for this purpose. Its strategic placement of reactive sites allows for divergent synthesis pathways, enabling the creation of diverse and complex molecular libraries from a single, readily accessible intermediate.

The structure of this compound offers three primary points for chemical modification: the highly reactive carbonyl chloride group at the C4 position, and the two chlorine atoms at the C2 and C5 positions. The inherent reactivity differences between these sites can be exploited to achieve selective, stepwise functionalization, unlocking a multitude of synthetic possibilities.

The C4-carbonyl chloride is an exceptionally reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles. This allows for the straightforward synthesis of a large family of C4-substituted derivatives, including amides, esters, and ketones. This initial derivatization can introduce a vast range of chemical functionalities, from simple alkyl and aryl groups to complex, biologically active moieties.

Following the modification of the C4 position, the chlorine atoms at the C2 and C5 positions become targets for further diversification. These positions are susceptible to nucleophilic aromatic substitution and, more significantly, are ideal handles for modern transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. This secondary functionalization step allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, dramatically expanding the structural complexity and diversity of the resulting molecules. sigmaaldrich.com

The strategic combination of these reaction pathways allows for a combinatorial approach to library synthesis. By varying the nucleophile used at the C4 position and the coupling partners at the C2 and C5 positions, chemists can systematically generate a vast matrix of novel compounds. This methodical exploration of chemical space is crucial for identifying new pharmacophores and materials with desired properties. For instance, the pyridine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org By using this compound as a building block, researchers can rapidly generate novel pyridine derivatives for screening against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

One promising avenue of research is the synthesis of macrocycles, a class of molecules known for their ability to bind to challenging biological targets like protein-protein interfaces. nih.govmdpi.com The rigid, yet tunable, framework of intermediates derived from this compound can serve as a key component in macrocyclization strategies. For example, an intermediate could be designed with two reactive groups that can be linked together, using the pyridine core as a central scaffold to control the three-dimensional shape of the resulting macrocycle.

Furthermore, the electronic properties of the pyridine ring can be fine-tuned through the choice of substituents. The introduction of electron-donating or electron-withdrawing groups at the C2, C4, and C5 positions can modulate the pKa, dipole moment, and hydrogen bonding capacity of the molecule. nih.gov This ability to precisely control physicochemical properties is critical in drug discovery for optimizing attributes like solubility, cell permeability, and metabolic stability, as well as in materials science for designing novel ligands, dyes, and polymers. numberanalytics.com

The table below illustrates potential research directions using intermediates derived from this compound to access underexplored areas of chemical space.

| Intermediate Type | Reaction Strategy | Target Chemical Space | Potential Applications |

| C4-Amide Derivatives | Sequential Suzuki couplings at C2 and C5 positions | Highly substituted, sterically hindered pyridines | Kinase inhibitors, new ligands for catalysis |

| C4-Ester Derivatives | Intramolecular cyclization reactions | Novel fused heterocyclic systems (e.g., pyridofurans) | Organic electronics, fluorescent probes |

| C2/C5-Aryl Derivatives | Functionalization of the C4-carbonyl group | Non-symmetrical bi-aryl pyridine scaffolds | Agrochemicals, liquid crystals |

| C2-Amino, C5-Chloro Derivatives | Derivatization at C4 and subsequent macrocyclization | Conformationally constrained pyridine-based macrocycles | Protease inhibitors, PPI modulators |

Q & A

Q. What are the established synthesis protocols for 2,5-Dichloropyridine-4-carbonyl chloride, and what critical parameters must be monitored?

The compound can be synthesized via chlorination of the corresponding pyridinecarboxylic acid using thionyl chloride (SOCl₂) as a reagent. Key parameters include:

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride.

- Reaction temperature : Controlled heating (e.g., reflux in chlorobenzene at 80–100°C) minimizes side reactions like decomposition.